Home > Products > Screening Compounds P135336 > N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE -

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

Catalog Number: EVT-4789319
CAS Number:
Molecular Formula: C14H16BrClF3N5O
Molecular Weight: 442.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate is an organic compound featuring a pyrazole ring core substituted with various groups. It is classified as an aromatic heterocyclic compound due to the presence of a pyrazole ring and an aromatic benzene ring. This compound has been studied in the context of crystallography to understand its structural features. []

Molecular Structure Analysis

The molecular structure of (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate has been determined using single-crystal X-ray diffraction analysis. The key structural feature of this molecule is the dihedral angle between the aromatic rings, which is 30.78 (10)°. [] This information suggests a non-planar conformation for the molecule.

Physical and Chemical Properties Analysis

The provided literature focuses primarily on the molecular structure determined by X-ray crystallography. [] Further studies are needed to elucidate the physical and chemical properties of this compound.

  • Compound Description: This compound is the subject of study in the paper focusing on its crystal structure determination. The research highlights the twisted conformation of the molecule and the rotational disorder observed in the trifluoromethyl group. []
  • Relevance: This compound shares the 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl substituent with the target compound, N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide. This structural similarity highlights the recurrence of this specific pyrazole derivative in different chemical contexts.
  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits anticancer activity and has a favorable cutaneous safety profile compared to earlier Akt inhibitors. [] The development and validation of a UPLC-MS/MS method for quantifying Hu7691 in dog plasma has been described, enabling pharmacokinetic and bioavailability studies in dogs. []
  • Relevance: Hu7691, despite being a benzamide derivative, contains the 1-methyl-1H-pyrazol-5-yl substituent, similar to the 1-ethyl-1H-pyrazol-5-yl group in the target compound, N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide. This similarity emphasizes the importance of substituted pyrazole rings in medicinal chemistry, even in different core structures.
  • Compound Description: This compound is a dihydroquinazolinone derivative synthesized from 2,3-dichloropyridine and has demonstrated excellent insecticidal activity against Plutella xylostella (diamondback moth). []
  • Relevance: Although the core structure differs, the presence of a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl group in this compound bears structural resemblance to the 4-bromo-1-ethyl-1H-pyrazol-5-yl group found in the target compound, N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide. The halogen substitutions on the pyrazole ring, bromine, and chlorine, are noteworthy commonalities.
  • Compound Description: SAR216471 is a potent and reversible P2Y12 receptor antagonist. Developed as a potential backup for clopidogrel, it exhibits potent in vivo antiplatelet and antithrombotic activities. []
  • Relevance: While structurally different from the target compound N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, SAR216471 incorporates a 4-butanoyl-5-methyl-1H-pyrazol-1-yl moiety. The presence of a substituted pyrazole ring, even in a different chemical environment, underscores the relevance of this heterocycle in pharmaceutical research.
  • Compound Description: This compound is a phenylvinyltriazolothiadiazole derivative incorporating a pyrazole ring. The study focuses on its synthesis, crystal structure determination, and evaluation of its fungicidal activity. []
  • Relevance: The 4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl substituent in this compound is structurally analogous to the 4-bromo-1-ethyl-1H-pyrazol-5-yl group in the target compound, N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide. The halogen (chlorine and bromine) substitutions at the 4-position and the ethyl group at the 1-position of the pyrazole ring are important similarities.
  • Compound Description: This compound is a cyanovinyl pivalate derivative, containing the 4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl substituent. The research paper focuses on its crystal structure analysis, highlighting the twisted conformation around the C=C bond. []
  • Relevance: The structural similarity of the 4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl substituent in this compound to the 4-bromo-1-ethyl-1H-pyrazol-5-yl group in N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is significant. The shared structural features include the chlorine and bromine substitutions at the 4-position and the ethyl group at the 1-position of the pyrazole ring.
  • Compound Description: This compound is an isomer of compound 6, differing in the stereochemistry around the C=C bond. This compound is a cyanoethenyl 2,2-dimethylpropanoate derivative. The research paper describes its crystal structure, highlighting the dihedral angle between the aromatic rings. []
  • Relevance: This compound also features the 4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl substituent, similar to compound 6. This reinforces the significance of this particular pyrazole substitution pattern in different chemical contexts and its potential relevance to the target compound, N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, by sharing the halogen at the 4-position and the ethyl group at the 1-position of the pyrazole ring.
  • Compound Description: GDC-0994 is an orally bioavailable, selective ERK1/2 inhibitor. It targets the RAS/RAF/MEK/ERK signaling cascade, which is frequently mutated in cancer. GDC-0994 shows promise in overcoming resistance mechanisms associated with upstream inhibitors of this pathway. []
  • Relevance: While GDC-0994 has a distinct core structure compared to N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, both compounds share a substituted pyrazole ring. GDC-0994 contains a 1-methyl-1H-pyrazol-5-yl moiety, highlighting the continued importance of substituted pyrazoles in drug discovery.
  • Compound Description: This research paper discusses an amorphous form of this compound, highlighting its superior physicochemical stability and improved solubility compared to its crystalline form A. The amorphous form shows promising weed control properties against various grassy and broadleaf weeds in rice fields. []
  • Relevance: This compound incorporates two distinct 1,3-dimethyl-1H-pyrazol moieties. While the substitution pattern differs from the target compound, N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, the presence of multiple pyrazole rings emphasizes the versatility and potential of this scaffold in drug and agrochemical development.
  • Compound Description: This research focuses on the development of novel GlyT1 inhibitors for treating schizophrenia. This compound, a potent GlyT1 inhibitor, displays significant effects in several rodent models for schizophrenia without undesirable central nervous system side effects. []
  • Relevance: This compound incorporates a 1-ethyl-1H-pyrazol-4-yl substituent, directly analogous to the 1-ethyl-1H-pyrazol-5-yl group in the target compound N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide. This highlights the significance of the 1-ethyl pyrazole substitution, regardless of the position of the other substituents on the pyrazole ring, in pharmaceutical research.
  • Compound Description: This compound features a benzenesulfonamide group linked to a diacetyl-substituted pyrazole ring. The research focuses on its crystal structure, elucidating its three-dimensional network architecture stabilized by intermolecular hydrogen bonding. []
  • Relevance: Though structurally diverse from the target compound N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, this compound shares the common feature of a substituted pyrazole ring. This reinforces the prevalence of this heterocycle as a building block in diverse chemical entities.
  • Compound Description: This compound, a propanamide derivative incorporating a phenylpyrazole moiety, is known to exhibit herbicidal and fungicidal activities. []
  • Relevance: This compound features a 5-methyl-3-phenyl-1H-pyrazol-1-yl substituent, highlighting the structural diversity possible within the pyrazole class. This diversity further emphasizes the relevance of the pyrazole moiety found in N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide in a broader chemical context.
  • Compound Description: This compound is a thiazole derivative featuring both pyrazole and triazole rings. The research investigates its crystal structure, revealing a complex system with multiple ring systems and intramolecular interactions. []
  • Relevance: This compound features a dihydro-1H-pyrazol ring. While the structure is not directly analogous to N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, the presence of a substituted pyrazole ring emphasizes the significance of this heterocycle in various chemical contexts.
  • Compound Description: This research paper explores the synthesis and biological evaluation of novel pyrazole-based heterocycles linked to a sugar moiety for potential antidiabetic activity. []
  • Relevance: This compound class features a 1-alkyl-5-methyl-1H-pyrazol-3-ol core, demonstrating the versatility of the pyrazole scaffold in medicinal chemistry. While structurally different from N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, the presence of a substituted pyrazole ring highlights its importance in diverse pharmacological contexts.

Properties

Product Name

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

Molecular Formula

C14H16BrClF3N5O

Molecular Weight

442.66 g/mol

InChI

InChI=1S/C14H16BrClF3N5O/c1-3-23-10(9(15)6-21-23)7-20-11(25)4-5-24-8(2)12(16)13(22-24)14(17,18)19/h6H,3-5,7H2,1-2H3,(H,20,25)

InChI Key

MTCPNTVJHXBYOA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)CNC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)Br)CNC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.